(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and a methylene bridge, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the pyrazole derivative through the reaction of 3-chloro-4-methoxybenzaldehyde with phenylhydrazine under acidic conditions. This intermediate is then reacted with cyclopentanone and thiosemicarbazide to form the thiazolidinone ring. The final step involves the condensation of the thiazolidinone intermediate with the pyrazole derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohols or amines.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
The compound (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through allosteric interactions. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one shares structural similarities with other thiazolidinone derivatives and pyrazole-containing compounds.
- Ethyl acetoacetate : A simpler compound used in similar synthetic applications but lacks the complex structure and potential biological activity of the target compound .
- Disilane-bridged architectures : These compounds feature unique electronic properties but differ significantly in structure and application from the target compound .
Uniqueness
The uniqueness of this compound lies in its combination of a thiazolidinone ring, a pyrazole moiety, and a methylene bridge, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
624724-35-2 |
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Molecular Formula |
C25H22ClN3O2S2 |
Molecular Weight |
496.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22ClN3O2S2/c1-31-21-12-11-16(13-20(21)26)23-17(15-28(27-23)18-7-3-2-4-8-18)14-22-24(30)29(25(32)33-22)19-9-5-6-10-19/h2-4,7-8,11-15,19H,5-6,9-10H2,1H3/b22-14- |
InChI Key |
JQHZXLSVOJGAEU-HMAPJEAMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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